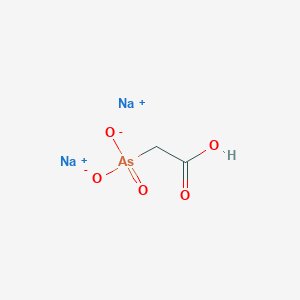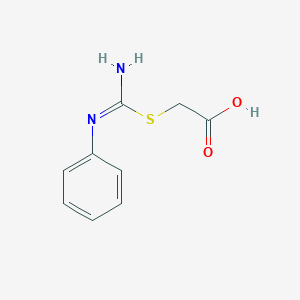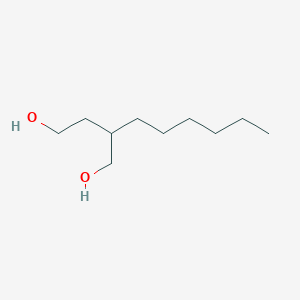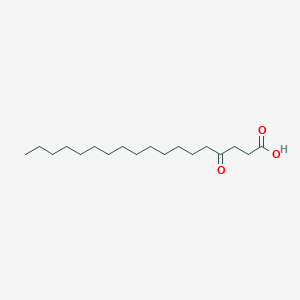
Triphenyl(prop-2-enyl)phosphanium
描述
Triphenyl(prop-2-enyl)phosphanium (TPP) is an organic compound that has gained attention in scientific research due to its unique chemical structure and properties. TPP is a quaternary phosphonium salt that contains a prop-2-enyl group attached to one of its phenyl rings. This compound has been synthesized through various methods and has shown promising results in different areas of scientific research.
作用机制
The mechanism of action of Triphenyl(prop-2-enyl)phosphanium is not well understood, but it is believed to interact with biological systems through electrostatic interactions and hydrogen bonding. Triphenyl(prop-2-enyl)phosphanium has also been shown to act as a proton acceptor and can form stable complexes with metal ions.
Biochemical and Physiological Effects
Triphenyl(prop-2-enyl)phosphanium has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. This compound has also been shown to have potential in cancer research due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using Triphenyl(prop-2-enyl)phosphanium in lab experiments is its ability to form stable complexes with metal ions, which can be useful in catalysis and material science. However, Triphenyl(prop-2-enyl)phosphanium has limited solubility in nonpolar solvents, which can limit its use in certain applications.
未来方向
There are several future directions for research involving Triphenyl(prop-2-enyl)phosphanium, including the development of new synthesis methods, the investigation of its potential in drug delivery systems, and the exploration of its interactions with biological systems. Additionally, the use of Triphenyl(prop-2-enyl)phosphanium in energy storage and conversion is an area of growing interest.
In conclusion, Triphenyl(prop-2-enyl)phosphanium is a promising compound for scientific research due to its unique chemical structure and properties. Its ability to interact with biological systems and form stable complexes with metal ions makes it a versatile compound with potential applications in various fields of research. Further research is needed to fully understand the mechanism of action of Triphenyl(prop-2-enyl)phosphanium and to explore its potential in different areas of scientific research.
合成方法
Triphenyl(prop-2-enyl)phosphanium can be synthesized through several methods, including the reaction of triphenylphosphine with propargyl bromide or propargyl chloride, or the reaction of triphenylphosphine with prop-2-enyl bromide or prop-2-enyl chloride. The resulting product is a white crystalline powder that is soluble in polar solvents such as ethanol and water.
科学研究应用
Triphenyl(prop-2-enyl)phosphanium has been used in various scientific research applications, including catalysis, organic synthesis, and material science. This compound has also shown potential in biomedical research due to its ability to interact with biological systems.
属性
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNRHACWTVIBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297792 | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(prop-2-enyl)phosphanium | |
CAS RN |
15912-76-2 | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




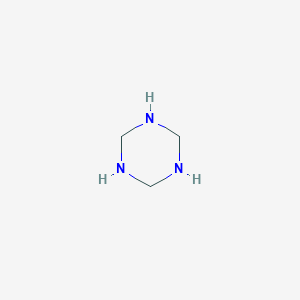
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
